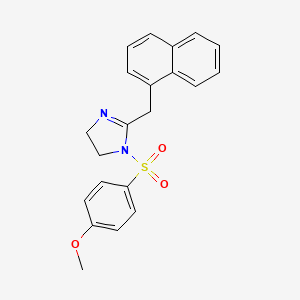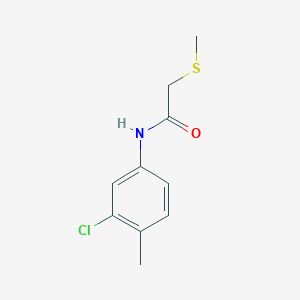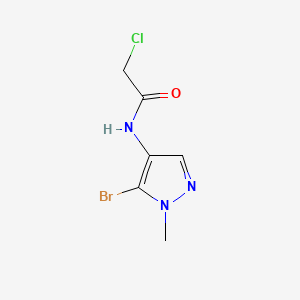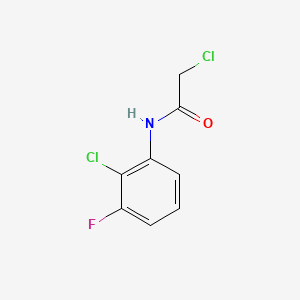
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been found to have potential anti-cancer properties. The compound was first identified in a high-throughput screen for inhibitors of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
作用机制
The mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of BMI-1, a protein that plays a key role in the self-renewal and maintenance of cancer stem cells. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. This compound has been shown to bind to the N-terminal domain of BMI-1 and disrupt its interaction with other proteins, leading to the inhibition of cancer stem cell growth and self-renewal.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for clinical use. However, this compound has been shown to induce apoptosis in cancer cells, which may lead to the release of pro-inflammatory cytokines and other factors that could contribute to adverse effects. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, high yield, and low toxicity. However, this compound is a relatively new compound, and its mechanism of action and potential off-target effects are not fully understood. In addition, this compound may have limited solubility in some solvents, which could affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. One area of interest is the identification of biomarkers that could predict response to this compound therapy. Another area of interest is the development of combination therapies that could enhance the anti-tumor effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide involves the reaction of 5-phenylfuran-2-carboxylic acid with tetrahydrofuran-2-methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth and self-renewal of cancer stem cells in vitro and in vivo. In preclinical studies, this compound has demonstrated efficacy against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(17-11-13-7-4-10-19-13)15-9-8-14(20-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZTCBHKSXKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)


